molecular formula C18H16N2O3S2 B2910878 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864922-94-1

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2910878
CAS No.: 864922-94-1
M. Wt: 372.46
InChI Key: WWNRPVQBWCJZFA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic chemical reagent designed for research and development purposes. This compound features a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry . The structure incorporates two 4-methoxyphenyl substituents; the methoxy group is a common pharmacophore known to influence biological activity and is frequently explored in the development of novel therapeutic agents . The specific inclusion of a thioether linkage adjacent to a ketone group further enhances the molecular diversity and potential reactivity of this compound, making it a versatile building block. This compound is of high interest in early-stage drug discovery, particularly in the field of oncology. Derivatives containing the 1,3,4-thiadiazole moiety have demonstrated promising in vitro activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), by targeting key cellular enzymes and pathways . Furthermore, structurally similar 1,2,4-thiadiazole and thiazole analogs have been investigated as potent and selective antagonists for human adenosine A3 receptors, indicating potential applications in neuropharmacology and immunology research . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against biological targets. All available information indicates that this product must be used in a laboratory setting by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-7-3-12(4-8-14)16(21)11-24-18-19-17(20-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNRPVQBWCJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the 4-methoxyphenyl group. The thiadiazole ring is then introduced through a series of reactions, including cyclization and thiolation processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazole vs. Thiadiazole Derivatives

  • Triazole Analogs: Compounds like 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one () replace the thiadiazole with a 1,2,4-triazole ring. Triazole derivatives are noted for antifungal and antibiotic activities .
  • Thiadiazole Derivatives : The thiadiazole core in the target compound offers distinct electronic properties due to sulfur and nitrogen atoms, which may enhance stability or binding affinity compared to triazoles .
Substituent Effects
  • Methoxy vs. Hydroxy Groups: 1-(4-Hydroxyphenyl)-2-((heteroaryl)thio)ethanones () exhibit reduced lipophilicity compared to methoxy-substituted analogs, impacting membrane permeability and carbonic anhydrase inhibition .
  • Chloro Substitutions: 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone () introduces electron-withdrawing chlorine, which may increase metabolic stability but reduce solubility .

Key Research Findings

  • Antimicrobial Activity: Triazole derivatives (e.g., 1-(4-methoxyphenyl)-2-(4-ethyl-5-...) in demonstrated potent activity against Pseudomonas aeruginosa (MIC: 31.25 μg/mL), suggesting that nitrogen-rich heterocycles may enhance this effect compared to thiadiazoles .

Biological Activity

1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities.

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 300.38 g/mol
  • CAS Number : 6552-71-2

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The compound was tested against various cancer cell lines, including:

  • Human glioblastoma (U-87)
  • Triple-negative breast cancer (MDA-MB-231)

The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective targeting of glioblastoma cells. The mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Cell LineIC50_{50} (μM)Activity Level
U-875.2High
MDA-MB-23112.8Moderate

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses notable antibacterial activity.

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus15Effective
Escherichia coli20Moderate
Pseudomonas aeruginosa25Weak

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays including DPPH and ABTS radical scavenging assays. The results indicated that the compound exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic effects.

Assay TypeIC50_{50} (μg/mL)Activity Level
DPPH30Strong
ABTS25Strong

Case Studies

  • Study on Anticancer Mechanism : A detailed investigation into the molecular mechanism revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, the compound showed synergistic effects when combined with amoxicillin against resistant strains of bacteria.

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